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Compound of Interest

Compound Name: 4-Bromo-1,5-naphthyridine

Cat. No.: B1283561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-1,5-naphthyridine, a key heterocyclic intermediate in medicinal chemistry and

materials science. Due to the limited availability of directly published experimental spectra for

this specific compound, this document presents a combination of predicted data and data

derived from structurally similar compounds. Standard experimental protocols for acquiring

such data are also detailed.

Chemical Structure:

Compound Name: 4-Bromo-1,5-naphthyridine

Molecular Formula: C₈H₅BrN₂

Molecular Weight: 209.05 g/mol

CAS Number: 90001-34-6

Data Presentation
The following sections summarize the anticipated Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-1,5-naphthyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for 4-Bromo-1,5-naphthyridine is not readily available in

published literature. The predicted values presented below are based on the analysis of the

closely related compound, 4-Bromo-8-methyl-1,5-naphthyridine, and general principles of NMR

spectroscopy. The removal of the methyl group from the 8-position is expected to simplify the

spectrum and slightly alter the chemical shifts of the remaining protons and carbons.

¹H NMR (Proton NMR) Data (Predicted)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-2 ~8.9 - 9.1 d ~4.5

H-3 ~7.7 - 7.9 d ~4.5

H-6 ~9.2 - 9.4 dd ~4.2, 1.8

H-7 ~7.6 - 7.8 dd ~8.5, 4.2

H-8 ~8.5 - 8.7 dd ~8.5, 1.8

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent.

The aromatic protons on the naphthyridine ring are expected to appear as distinct multiplets in

the downfield region (7.0-9.5 ppm) due to the electron-withdrawing effects of the nitrogen

atoms and the bromine substituent.

¹³C NMR (Carbon NMR) Data (Predicted)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~152 - 155

C-3 ~123 - 126

C-4 ~135 - 138 (quaternary C-Br)

C-4a ~145 - 148 (quaternary)

C-6 ~150 - 153

C-7 ~122 - 125

C-8 ~136 - 139

C-8a ~140 - 143 (quaternary)

Note: The carbon spectrum is expected to show eight distinct signals for the aromatic carbons.

The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's

electronegativity and anisotropy.

Infrared (IR) Spectroscopy
The predicted IR absorption bands for 4-Bromo-1,5-naphthyridine are based on the

characteristic frequencies for aromatic C-H, C=C, and C=N stretching and bending vibrations,

as well as the C-Br stretch.

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3050 - 3150 Medium to Weak

Aromatic C=C and C=N

Stretch
1600 - 1400 Strong to Medium

Aromatic C-H In-plane Bend 1300 - 1000 Medium

Aromatic C-H Out-of-plane

Bend
900 - 675 Strong

C-Br Stretch 600 - 500 Medium to Strong
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Mass Spectrometry (MS)
Mass spectrometry data is predicted for 4-Bromo-1,5-naphthyridine, with the molecular ion

peak showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br

isotopes in approximately a 1:1 ratio).[1]

Adduct Predicted m/z

[M]⁺ 207.96416

[M+H]⁺ 208.97089

[M+Na]⁺ 230.95283

[M+K]⁺ 246.92677

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass

measurement, confirming the elemental composition.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1,5-naphthyridine in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16

ppm.

Process the data using Fourier transformation, phase correction, and baseline correction.
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¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

250 ppm.

Process the data similarly to the proton spectrum.

Data Analysis: Integrate proton signals and determine chemical shifts, multiplicities, and

coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms,

potentially with the aid of 2D NMR techniques (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind

the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic

press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum (of air or the KBr pellet without the sample).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Analyze the resulting spectrum of transmittance or absorbance versus

wavenumber to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a

suitable m/z range (e.g., 50-300 amu).

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the

fragmentation pattern to confirm the structure of the compound. High-resolution mass

spectrometry can be used to determine the exact molecular formula.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

compound like 4-Bromo-1,5-naphthyridine.
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Workflow for Spectroscopic Characterization

Sample Preparation
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Logic for Structural Elucidation
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Proposed Structure:
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Corroboration
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Caption: Integration of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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